molecular formula C17H21FN2OS B11988262 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide

Cat. No.: B11988262
M. Wt: 320.4 g/mol
InChI Key: VWKMTNQIKVHJEX-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within the active site .

Comparison with Similar Compounds

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H21FN2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]heptanamide

InChI

InChI=1S/C17H21FN2OS/c1-2-3-4-5-6-16(21)20-17-19-12-15(22-17)11-13-7-9-14(18)10-8-13/h7-10,12H,2-6,11H2,1H3,(H,19,20,21)

InChI Key

VWKMTNQIKVHJEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F

Origin of Product

United States

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